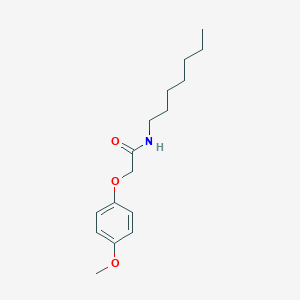

N-heptyl-2-(4-methoxyphenoxy)acetamide

Description

N-Heptyl-2-(4-methoxyphenoxy)acetamide is an acetamide derivative characterized by a heptyl chain attached to the nitrogen atom and a 4-methoxyphenoxy group on the α-carbon of the acetamide backbone. Acetamides are widely studied for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities .

Properties

Molecular Formula |

C16H25NO3 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

N-heptyl-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C16H25NO3/c1-3-4-5-6-7-12-17-16(18)13-20-15-10-8-14(19-2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,17,18) |

InChI Key |

VHXLDIFLVLMQIA-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)COC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCNC(=O)COC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Phenoxyacetamide Derivatives with Varied N-Substituents

The N-substituent on phenoxyacetamides significantly impacts biological activity. For instance:

- 2-(4-Methoxyphenoxy)acetamide (N-H substituent): Exhibits selective inhibition of monoamine oxidase-A (MAO-A) with a selectivity index (SI) of 245, attributed to the methoxyphenoxy group’s electron-donating properties .

- N-Heptyl-2-(4-methoxyphenoxy)acetamide: The heptyl chain introduces steric bulk and hydrophobicity, which may alter binding kinetics and selectivity compared to the unsubstituted analog. While direct activity data for this compound is unavailable, QSAR studies suggest that longer alkyl chains enhance membrane penetration but may reduce aqueous solubility .

Table 1: Phenoxyacetamide Derivatives and MAO Inhibition

Antimicrobial Acetamide Derivatives

Acetamides with heterocyclic or aromatic substituents demonstrate broad-spectrum antimicrobial activity. Key examples include:

- Compounds 47–50 () : These derivatives feature benzo[d]thiazole sulfonyl and aryl groups, showing potent activity against Gram-positive bacteria (MIC < 6.25 µg/mL) and fungi. The bulky heterocyclic substituents likely enhance target binding through π-π interactions .

Table 2: Antimicrobial Activity of Acetamide Derivatives

Enzyme Inhibitors with Acetamide Scaffolds

- Compound 12i (N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide) : Acts as a dual α-glucosidase/α-amylase inhibitor (IC₅₀ = 0.018–0.07 µM). The bromophenyl group’s electron-withdrawing nature enhances enzyme binding via hydrophobic interactions .

- N-Heptyl-2-(4-methoxyphenoxy)acetamide: The methoxyphenoxy group’s electron-donating effects may weaken binding to enzymes requiring electron-deficient aromatic interactions, but the heptyl chain could stabilize binding in hydrophobic pockets .

QSAR Insights and Substituent Effects

Fragment-based QSAR models on N-Benzothiazolyl-2-Phenyl Acetamide derivatives highlight that substituents at specific positions modulate inhibitory activity against CK-1δ . For N-heptyl-2-(4-methoxyphenoxy)acetamide:

- Hydrophobic substituents (e.g., heptyl) correlate with enhanced neuroprotective activity due to improved blood-brain barrier penetration.

- Methoxy groups on aromatic rings optimize electronic interactions with enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.